molecular formula C6H3BrClNO B1445633 3-Bromo-6-chloropicolinaldehyde CAS No. 1060815-64-6

3-Bromo-6-chloropicolinaldehyde

Cat. No. B1445633
M. Wt: 220.45 g/mol
InChI Key: QJDOKQZCTKPLOY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropicolinaldehyde is an organic compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloropicolinaldehyde is 1S/C6H3BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-6-chloropicolinaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of this compound is 220.45 .

Scientific Research Applications

1. Application in Organic and Coordination Chemistry

3-Bromo-6-chloropicolinaldehyde is used in the one-pot bromo- and chloro-methylation of various salicylaldehydes. This method is crucial for attaching functional arms to salicylaldehydes for further applications in organic and coordination chemistry. An example includes the use of 3-bromomethyl-5-t-butylsalicylaldehyde in synthesizing piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).

2. Intermediate in Alkaloid Synthesis

It serves as a precursor in the synthesis of alkaloids like TMC 120-B and pseudodeflectusin. The synthesis involves reacting 3-bromosalicylaldehyde with chloroacetone, followed by several chemical transformations (Pergomet et al., 2016).

3. Catalyst in Organic Synthesis

A related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), synthesized with characteristics similar to 3-Bromo-6-chloropicolinaldehyde, is used as a catalyst. It efficiently catalyzes the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in a pseudo five-component condensation reaction (Khazaei et al., 2014).

4. In Crystallography and Molecular Structure Analysis

3-Bromo-6-chloropicolinaldehyde is used in synthesizing compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which are then analyzed using single-crystal X-ray diffraction. Such studies help in understanding the molecular structure and bonding characteristics of these compounds (Wang et al., 2008).

5. Synthesis of Schiff Bases

It is utilized in synthesizing Schiff bases, which are pivotal in various chemical processes. An example includes a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline, characterized using X-ray single crystal diffraction (Zhao Fei-wen, 2009).

6. Research in Environmental Contaminants

Compounds related to 3-Bromo-6-chloropicolinaldehyde, like 3-chlorocarbazole and 3,6-dichlorocarbazole, have been identified as emerging environmental contaminants. These compounds have been synthesized enzymatically in research studies, providing insights into their environmental impact and formation (Mumbo et al., 2013).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDOKQZCTKPLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856862
Record name 3-Bromo-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloropicolinaldehyde

CAS RN

1060815-64-6
Record name 3-Bromo-6-chloro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloropyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloropyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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